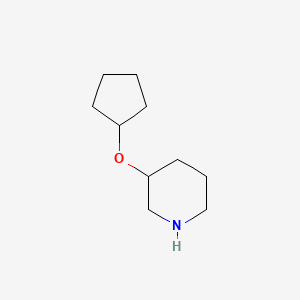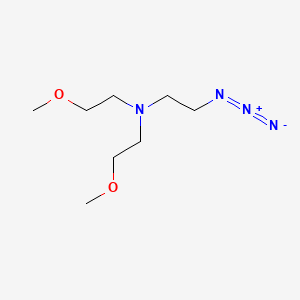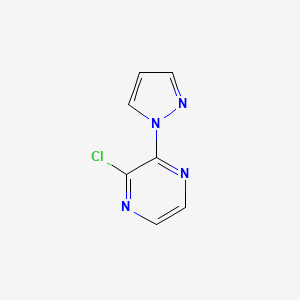
2-Chloro-3-(1H-pyrazol-1-YL)pyrazine
Overview
Description
“2-Chloro-3-(1H-pyrazol-1-YL)pyrazine” is a chemical compound with the molecular formula C7H5ClN4 . It is a solid substance and is part of the pyrazine family .
Molecular Structure Analysis
The molecular structure of “2-Chloro-3-(1H-pyrazol-1-YL)pyrazine” consists of a pyrazine ring with a chlorine atom and a pyrazol ring attached to it .Physical And Chemical Properties Analysis
“2-Chloro-3-(1H-pyrazol-1-YL)pyrazine” is a solid substance . It has a molecular weight of 180.6 . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Anticonvulsant Activity
- A study by Bhandari, Tripathi, and Saraf (2013) synthesized new 2-pyrazoline derivatives and evaluated their anticonvulsant activity using the “maximal electroshock seizure” (MES) test and pentylenetetrazole (PTZ) test. Some compounds showed appreciable activity in both tests (Bhandari et al., 2013).
Antibacterial and Antioxidant Properties
- Kitawat and Singh (2014) reported the synthesis of novel substituted 2-pyrazoline derivatives with antibacterial and antioxidant properties. These compounds were also evaluated for DNA binding activities, highlighting their potential in therapeutic applications (Kitawat & Singh, 2014).
Analgesic and Anti-inflammatory Activity
- A 2010 study by Girisha, Kalluraya, Narayana, and Padmashree synthesized 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines and evaluated their analgesic and anti-inflammatory activities. The results were comparable with standard drugs (Girisha et al., 2010).
Synthesis and Characterization
- Jothikrishnan, Narasimhan, and Shafi (2010) developed a simple method for the synthesis of a pyrazolyl thiazole derivative containing a piperonal moiety. This study contributes to the advancement of synthetic methods in organic chemistry (Jothikrishnan et al., 2010).
Anti-diabetic Studies
- Ibraheem, Ahmad, Ashfaq, Aslam, Khan, and Sultan (2020) synthesized new benzimidazole-pyrazoline hybrid molecules and assessed their anti-diabetic potential through α-glucosidase inhibition activity. The study shows the therapeutic potential of these compounds in diabetes management (Ibraheem et al., 2020).
Antitumor Activities
- Mohareb, El-Sayed, and Abdelaziz (2012) synthesized new pyrazole derivatives with significant antitumor activities against various human tumor cell lines. This highlights the potential use of these compounds in cancer therapy (Mohareb et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2-chloro-3-pyrazol-1-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-7(10-4-3-9-6)12-5-1-2-11-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANRMZFMQNMVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(1H-pyrazol-1-YL)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464484.png)

![3-chloro-N-[(pyridin-2-yl)methyl]pyrazin-2-amine](/img/structure/B1464488.png)
![3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine](/img/structure/B1464490.png)
![[1-(3-methylbutyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1464492.png)
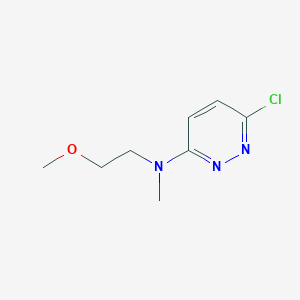
![2-[(Cyclohexylmethyl)(methyl)amino]isonicotinic acid](/img/structure/B1464494.png)
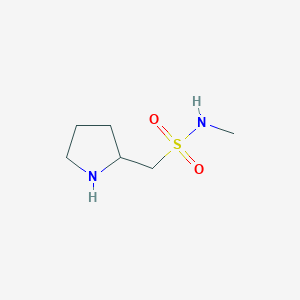

![4-{2-Azabicyclo[2.2.1]heptan-2-yl}-4-oxobutanoic acid](/img/structure/B1464500.png)

